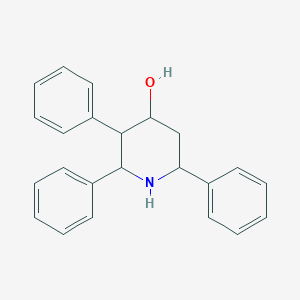

2,3,6-Triphenylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-triphenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20-25H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIWBRPUHASUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(NC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924700 | |

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124069-09-6 | |

| Record name | 4-Piperidinol, 2,3,6-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triphenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Methodologies

The synthesis of substituted piperidin-4-ones, which are precursors to piperidin-4-ols, can be achieved through various methods, including the Mannich reaction. researchgate.net This often involves the condensation of a ketone, an aldehyde, and an amine. For instance, the synthesis of 2,6-diarylpiperidin-4-ones can be accomplished by reacting an appropriate ketone, a substituted benzaldehyde (B42025), and ammonia (B1221849). researchgate.net The resulting piperidin-4-one can then be reduced to the corresponding piperidin-4-ol.

Another approach involves the intramolecular reductive cyclization of keto-oximes. For example, highly substituted N-hydroxy piperidines have been synthesized through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. researchgate.net While not specific to 2,3,6-triphenylpiperidin-4-ol, these general methodologies for constructing substituted piperidine (B6355638) rings are relevant.

Spectroscopic and Analytical Data

The characterization of substituted piperidines relies heavily on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of piperidine derivatives. nih.govmdpi.com Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the relative stereochemistry of the substituents. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, are often employed to make unambiguous assignments of proton and carbon signals, especially in complex molecules. nih.govoptica.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. mdpi.comnih.gov For instance, the characteristic stretching frequency of the C=O bond in a piperidin-4-one precursor would be observed, and its disappearance upon reduction to the piperidin-4-ol, coupled with the appearance of a broad O-H stretch, would confirm the transformation. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov

Stereochemical Investigations of 2,3,6 Triphenylpiperidin 4 Ol

Conformational Analysis of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is not planar and can adopt several conformations to minimize steric and electronic strain. The most common of these are the chair and the twist-boat conformations.

Research on the related compound, 2,3,6-triphenyl-piperidin-4-one, provides valuable insights into the conformational behavior of this class of molecules. X-ray crystallographic studies have unequivocally shown that the piperidine ring in this ketone analog adopts a chair conformation. nih.govnih.gov In this arrangement, the nitrogen and the carbonyl carbon atoms are situated as flaps, deviating on opposite sides of the plane formed by the other four carbon atoms. nih.govnih.gov This chair form is generally the most stable conformation for piperidine rings as it minimizes torsional strain and angle strain. While the twist-boat conformation is a possible alternative, the chair conformation is overwhelmingly preferred for the 2,3,6-triphenyl-substituted piperidine system due to the large steric bulk of the phenyl groups.

In the stable chair conformation of 2,3,6-triphenyl-piperidin-4-one, all three bulky phenyl groups occupy equatorial positions. nih.govnih.gov This arrangement minimizes steric hindrance, as placing large substituents in axial positions would lead to significant 1,3-diaxial interactions, which are energetically unfavorable. The equatorial orientation allows the phenyl rings to extend away from the piperidine ring, reducing steric clash.

For 2,3,6-triphenylpiperidin-4-ol, the hydroxyl group at the C-4 position can theoretically exist in either an axial or equatorial orientation. However, based on the established principles of conformational analysis, it is highly probable that the hydroxyl group also preferentially adopts an equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring. The final determination of the hydroxyl group's orientation would require detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), or single-crystal X-ray diffraction of the alcohol itself.

Diastereoselective Synthesis and Isomer Characterization

The synthesis of polysubstituted piperidines with specific stereochemistry is a key challenge in organic synthesis. nih.gov Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities. nih.govmdpi.combeilstein-journals.org For a molecule like this compound, which has multiple stereocenters, controlling the relative arrangement of the substituents is crucial.

The synthesis of such complex piperidines often involves multi-step sequences. nih.govbu.edu Characterization of the resulting isomers is typically achieved through a combination of spectroscopic techniques. youtube.com Proton and Carbon-13 NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of the substituents on the piperidine ring. The coupling constants between adjacent protons, for instance, can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). Infrared (IR) spectroscopy can confirm the presence of functional groups like the hydroxyl (-OH) and amine (N-H) groups. For unambiguous determination of the absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard, providing a definitive three-dimensional structure of the molecule in the solid state. wikipedia.orgmdpi.comlibretexts.orgnih.gov

Identification and Separation of Stereogenic Centers and Observed Diastereoisomers

This compound possesses three stereogenic centers, which are carbon atoms bonded to four different groups. stereoelectronics.org These are located at positions C-2, C-3, and C-6 of the piperidine ring. The maximum number of possible stereoisomers for a molecule with 'n' stereogenic centers is 2^n. libretexts.org Therefore, for this compound, there are theoretically 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. stereoelectronics.orglibretexts.org

The actual number of observed diastereoisomers may be less than the theoretical maximum due to the potential for meso compounds, which are achiral despite having stereocenters, or due to the specific synthetic route favoring the formation of only a subset of the possible isomers. stackexchange.com The separation of these diastereomers can often be accomplished by physical methods such as fractional crystallization or chromatography, as diastereomers have different physical properties. libretexts.org The separation of enantiomers, however, requires a chiral environment, such as chiral chromatography or resolution with a chiral resolving agent.

Spectroscopic and Crystallographic Characterization of 2,3,6 Triphenylpiperidin 4 Ol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the molecular framework. uobasrah.edu.iqirisotope.com

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic carbon-hydrogen framework of a molecule. irisotope.com In the ¹H NMR spectrum of a substituted piperidin-4-ol, the chemical shifts, signal integrations, and coupling patterns reveal how protons are arranged. For instance, the protons on the piperidine (B6355638) ring will appear in a specific region of the spectrum, and their interactions (couplings) with neighboring protons provide direct evidence of their connectivity. Aromatic protons from the three phenyl rings will typically resonate in the downfield region (around 7-8 ppm), while the aliphatic protons of the piperidine ring and the hydroxyl proton will appear further upfield. emerypharma.com

The ¹³C NMR spectrum complements this by showing a distinct signal for each unique carbon atom in the molecule. irisotope.com The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., aromatic, aliphatic, or attached to a heteroatom like oxygen or nitrogen), thus confirming the presence of the piperidine ring, the three phenyl groups, and the carbon bearing the hydroxyl group (C-4). The wide range of chemical shifts in ¹³C NMR (0-220 ppm) usually ensures that each carbon signal is well-resolved. irisotope.com

Table 1: Representative NMR Data for Substituted Piperidin-4-ol Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.0 | Aromatic protons (from phenyl groups) |

| ¹H | 2.5 - 5.0 | Piperidine ring protons (CH, CH₂) |

| ¹H | 1.5 - 3.0 | NH and OH protons (can be broad and variable) |

| ¹³C | 120 - 145 | Aromatic carbons |

| ¹³C | 60 - 80 | C-OH (carbinol carbon) |

Note: The exact chemical shifts are highly dependent on the solvent used and the specific stereoisomer. sigmaaldrich.comcarlroth.com

While 1D NMR establishes connectivity, two-dimensional (2D) NMR experiments are essential for determining the relative stereochemistry of the substituents. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.comyoutube.com For 2,3,6-triphenylpiperidin-4-ol, COSY would show correlations between adjacent protons on the piperidine ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This allows for the unambiguous assignment of both ¹H and ¹³C signals for all C-H groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two, three, or sometimes four bonds apart. youtube.com HMBC is crucial for piecing together the entire molecular structure by connecting fragments, for example, by showing a correlation from a proton on a phenyl ring to a carbon atom on the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the relative configuration. It detects protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu For example, a NOESY cross-peak between the proton at C-2 and the proton at C-6 would suggest that these protons (and thus their attached phenyl groups) are on the same side of the piperidine ring (a cis relationship). The absence of such a peak might suggest a trans relationship. These through-space correlations are key to assigning the equatorial or axial positions of the substituents.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and conformational details. nih.gov

For molecules in the piperidine family, X-ray diffraction studies reveal crucial conformational details. The piperidine ring in related structures, such as 2,3,6-triphenyl-piperidin-4-one, typically adopts a chair conformation. nih.govnih.gov In this conformation, the substituents can occupy either equatorial (pointing out from the ring's "equator") or axial (pointing up or down) positions. In the case of 2,3,6-triphenyl-piperidin-4-one, all three phenyl rings were found to be in equatorial positions, which is generally the more stable arrangement for bulky groups. nih.govnih.gov The analysis provides precise measurements of bond lengths and angles within the molecule, confirming the expected geometries of the sp³-hybridized piperidine ring and the sp²-hybridized phenyl rings.

Table 2: Selected Crystallographic Data for the Related Compound 2,3,6-Triphenyl-piperidin-4-one

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 12.144 (4) | nih.gov |

| b (Å) | 5.998 (2) | nih.gov |

| c (Å) | 25.127 (7) | nih.gov |

| β (°) | 94.55 (2) | nih.gov |

| Volume (ų) | 1824.3 (9) | nih.gov |

Beyond the structure of a single molecule, crystallography elucidates how molecules pack together in a crystal. This packing is governed by non-covalent intermolecular forces. scirp.orgmdpi.com For aromatic compounds like this compound, C-H…π and π-π stacking interactions are significant.

π-π Stacking: This involves the attractive, non-covalent interaction between the faces of two aromatic rings. These interactions can be either intramolecular (between phenyl rings on the same molecule) or intermolecular (between rings on adjacent molecules). nih.gov For 2,3,6-triphenyl-piperidin-4-one, both intra- and intermolecular π-π stacking interactions were reported, with centroid-to-centroid distances of approximately 4.4-4.5 Å. nih.gov

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and a secondary amine (-NH) group (a hydrogen bond donor and acceptor) in this compound makes hydrogen bonding a dominant force in its crystal packing. These strong directional interactions often dictate the primary supramolecular structure. nih.govmdpi.com In related piperidin-4-ol hydrates, extensive networks of N-H···O and O-H···N hydrogen bonds link the amine, the hydroxyl group, and water molecules, creating robust layers or three-dimensional frameworks that define the crystal architecture. rsc.org The specific geometry of these hydrogen bonds (donor-acceptor distances and angles) is a key factor in determining the final crystal packing arrangement. nih.gov

Computational and Theoretical Chemistry of 2,3,6 Triphenylpiperidin 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. nih.gov For molecules in the piperidine (B6355638) family, DFT calculations, particularly using the B3LYP method with basis sets like 6-311++G(d,p), are commonly employed for geometry optimization. nih.gov This process determines the lowest energy arrangement of atoms in the molecule.

DFT calculations would further refine this geometry, providing precise bond lengths, bond angles, and dihedral angles. For instance, in similar piperidin-4-one derivatives, C-H bond distances in the phenyl rings are calculated to be approximately 1.08 Å. nih.gov The analysis of the electronic structure would reveal the distribution of electron density across the molecule, highlighting regions of high or low electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Crystallographic Data for the Analog Compound 2,3,6-Triphenylpiperidin-4-one (B38849) Data extracted from X-ray crystallography studies, serving as a model for the expected geometry of 2,3,6-Triphenylpiperidin-4-ol.

| Parameter | Value | Reference |

| Piperidine Ring Conformation | Chair | nih.govnih.gov |

| Phenyl Group Positions | Equatorial | nih.govnih.gov |

| Dihedral Angle (Phenyl Ring P1 to Piperidine Plane) | 86.9 (9)° | nih.gov |

| Dihedral Angle (Phenyl Ring P2 to Piperidine Plane) | 81.9 (9)° | nih.gov |

| Dihedral Angle (Phenyl Ring P3 to Piperidine Plane) | 85.5 (8)° | nih.gov |

Frontier Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.orgirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity.

A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.govnih.gov

For this compound, DFT calculations would be used to determine the energies of these orbitals. The analysis would also map the spatial distribution of the HOMO and LUMO across the molecule. Typically, the HOMO is localized on electron-rich regions, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-poor regions, indicating sites for nucleophilic attack. malayajournal.org These calculations provide insights into how the molecule will interact with other reagents. wuxibiology.com

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies These parameters are commonly calculated from HOMO and LUMO energy values to quantify reactivity.

| Descriptor | Formula | Description | Reference |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | irjweb.comajchem-a.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. | ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. | ajchem-a.com |

| Chemical Potential (μ) | -(I + A) / 2 | The 'escaping tendency' of electrons from a system. | irjweb.com |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic power of a molecule. | irjweb.comajchem-a.com |

Exploration of Conformational Energy Landscapes

The conformational energy landscape of a molecule describes the potential energy of all its possible spatial arrangements, or conformations. researchgate.net For a flexible molecule like this compound, this landscape can be complex, featuring multiple energy minima (stable conformations) separated by energy barriers (transition states). elifesciences.org

Computational methods are used to map this landscape by systematically rotating bonds and calculating the energy of each resulting conformation. For the piperidine ring system, the primary conformations of interest are the chair, boat, and various twist-boat forms.

Based on experimental data for the analogous 2,3,6-Triphenylpiperidin-4-one, the global minimum on the energy landscape corresponds to the chair conformation with all three phenyl substituents in equatorial positions. nih.govnih.gov This arrangement minimizes unfavorable steric interactions. The introduction of the hydroxyl group at the 4-position is not expected to alter this fundamental preference. A full computational exploration would quantify the energy differences between this stable chair form and higher-energy conformers, such as those involving axial phenyl groups or boat-like piperidine rings, and map the transition pathways between them. elifesciences.org

In Silico Molecular Interaction Studies (e.g., non-covalent interactions with defined chemical motifs)

In silico studies are essential for understanding how a molecule interacts with its environment, such as other molecules in a crystal lattice or a biological target. These interactions are dominated by non-covalent forces.

Analysis of the crystal structure of 2,3,6-Triphenylpiperidin-4-one reveals the key non-covalent interactions that stabilize its solid-state packing. nih.gov These include:

C-H···π Interactions: These occur between hydrogen atoms on one molecule and the electron-rich π-systems of the phenyl rings on an adjacent molecule.

π–π Stacking Interactions: These attractive interactions occur between the planar phenyl rings of neighboring molecules. nih.gov In the crystal structure of the -one analog, an intramolecular π–π stacking interaction is observed between two of the phenyl rings. nih.gov

Computational tools like Hirshfeld surface analysis and Molecular Electrostatic Potential (MEP) mapping can further elucidate these interactions. nih.govresearchgate.net An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key sites for intermolecular interactions. nih.gov For this compound, the hydroxyl group would introduce the capacity for strong hydrogen bonding, a feature that would be a primary focus of in silico interaction studies.

Quantitative Structure-Property Relationships (QSPR) in Triphenylpiperidines

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. dntb.gov.ua These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that can predict the properties of new, unsynthesized molecules. researchgate.net

For a class of compounds like triphenylpiperidines, a QSPR study would involve synthesizing or computationally designing a library of related molecules with variations in substituents on the phenyl rings or the piperidine core. Descriptors for each molecule would be calculated, and these would be correlated with an experimentally measured property (like solubility or melting point). The resulting model could then be used to guide the design of new triphenylpiperidine derivatives with desired properties. Similarly, a 3D-QSAR study could explain how variations in electrostatic and hydrophobic fields across the molecular structures relate to their binding affinity for a specific biological target. researchgate.net

Derivatives and Analogues of 2,3,6 Triphenylpiperidin 4 Ol: Synthesis and Advanced Characterization

Synthesis and Structural Features of N-Substituted Piperidine (B6355638) Derivatives

The nitrogen atom of the piperidine ring offers a convenient handle for chemical modification, allowing for the synthesis of a wide range of N-substituted derivatives. These modifications are not only crucial for modulating biological activity but also for influencing the conformational preferences of the piperidine ring.

Common methods for N-substitution include N-alkylation and N-acylation. N-alkylation can be achieved by reacting the parent piperidine with alkyl halides. nih.govnih.gov For instance, the synthesis of N-benzyl-4-piperidone, a related precursor, can be accomplished using benzylamine (B48309) and an acrylic ester in a one-pot reaction involving addition, condensation, hydrolysis, and decarboxylation. google.com Another approach involves the reaction of a secondary amine with reagents like bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine (B1678402) ring, a related six-membered heterocycle. nih.gov

The introduction of a substituent on the nitrogen atom significantly impacts the structural dynamics of the piperidine ring. Computational and spectroscopic studies on various N-substituted piperidines have been conducted to understand these effects. researchgate.netresearchgate.net For many N-substituted derivatives, the piperidine ring adopts a chair conformation. iucr.org The orientation of the N-substituent can influence the conformational equilibrium of the ring. For example, the introduction of electron-withdrawing groups such as nitroso (-NO) or formyl (-CHO) at the nitrogen atom can profoundly affect the ring's conformation and the orientation of other substituents due to steric strains, sometimes favoring boat or twist-boat conformations to alleviate these interactions. ias.ac.in

Dynamic NMR spectroscopy is a powerful tool for studying the conformational changes in these molecules. nih.gov For some N-substituted piperazines, temperature-dependent ¹H NMR studies have revealed the presence of multiple conformers at room temperature due to the partial double bond character of amide groups and the interconversion of the piperazine chair conformation. nih.gov By determining the coalescence temperature, the activation energy barriers for these conformational changes can be calculated. nih.gov

Table 1: Selected N-Substituted Piperidine Derivatives and Synthetic Methods This is an interactive table. You can sort and filter the data.

| Derivative | Synthetic Precursors | Method |

|---|---|---|

| N-Benzyl-4-piperidone | Benzylamine, Acrylic ester | One-pot addition, condensation, hydrolysis, decarboxylation google.com |

| Phenylpiperazine Derivatives | Substituted anilines, Bis(2-chloroethyl)amine hydrochloride | Cyclization nih.gov |

| N-Alkylated Tetrahydrobenzo[c] nih.govacs.orgnaphthyridinones | Tetrahydrobenzo[c] nih.govacs.orgnaphthyridin-5(6H)-one, Alkyl halides | Buchwald coupling nih.gov |

Synthesis and Conformational Analysis of Piperidin-4-one Analogues

Piperidin-4-one derivatives are key intermediates in the synthesis of piperidin-4-ols and serve as important scaffolds themselves. The most common route to 2,6-diarylpiperidin-4-ones is the Mannich-type cyclocondensation reaction involving an aromatic aldehyde, a ketone, and an amine. A variation of this, the Claisen-Schmidt condensation, is used to synthesize chalcones, which are α,β-unsaturated ketones that can serve as precursors. researchgate.netnih.gov For example, piperidinyl-substituted chalcones can be prepared by condensing 1-(4-(piperidin-1-yl)phenyl)ethan-1-one with various substituted aromatic aldehydes. researchgate.nettandfonline.com Similarly, chalcones containing a tert-butoxycarbonyl (Boc) protected piperidone core are synthesized via an aldol (B89426) condensation between 4-Boc-piperidone and substituted benzaldehydes. researchgate.net

The conformational analysis of these piperidin-4-one analogues is crucial for understanding their reactivity and properties. X-ray crystallographic studies of 2,3,6-triphenyl-piperidin-4-one have confirmed that the piperidine ring adopts a chair conformation. nih.govnih.gov In this conformation, the three phenyl rings are situated in equatorial positions to minimize steric hindrance. nih.govnih.gov

¹H and ¹³C NMR spectroscopy are invaluable for conformational analysis in solution. researchgate.net For t(3)-benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones, the observation of large coupling constants (≈10-11 Hz) for the protons adjacent to the aryl groups confirms that these compounds exist in a normal chair conformation with all bulky substituents in equatorial orientations. ias.ac.in In contrast, their N-nitroso derivatives can exist as an equilibrium mixture of boat forms to avoid the significant A(1,3) strain (steric interaction between the N-nitroso group and the axial protons at C-2 and C-6) that would be present in a chair conformation. ias.ac.in

Table 2: Conformational Data for a Representative Piperidin-4-one This is an interactive table. You can sort and filter the data.

| Compound | Conformation | Key Substituent Orientations | Method of Analysis | Reference |

|---|---|---|---|---|

| 2,3,6-Triphenyl-piperidin-4-one | Chair | All three phenyl rings are equatorial | X-ray Crystallography nih.govnih.gov | nih.gov, nih.gov |

| t(3)-Benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones | Chair | Aryl and benzyl (B1604629) groups are equatorial | ¹H NMR Spectroscopy ias.ac.in | ias.ac.in |

Strategies for Constructing Other Poly-substituted Piperidines and Related Heterocycles

The development of efficient and stereoselective methods for the synthesis of polysubstituted piperidines is a significant area of research in organic chemistry. nih.gov Modern strategies often focus on modularity and control over multiple stereocenters.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step. nih.gov For example, a cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component reaction between a primary amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde yields 1,4-dihydropyridines, which can then be reduced with full diastereoselectivity to furnish piperidine derivatives with up to five substituents. nih.gov

Another advanced strategy involves a boronyl radical-catalyzed (4+2) cycloaddition. This method allows for the synthesis of densely substituted piperidines at the 3,4,5-positions by reacting 3-aroyl azetidines with various alkenes. nih.gov This reaction proceeds under metal-free conditions with high yield and diastereoselectivity. nih.gov

Palladium-catalyzed C-H arylation is a technique for creating C-C bonds directly on the piperidine core. acs.org Using an aminoquinoline auxiliary as a directing group at the C(3) position, selective C-H arylation at the C(4) position can be achieved, leading to cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity. acs.org

The aza-Achmatowicz reaction provides a route to functionalized piperidines from furan (B31954) derivatives. acs.org This process converts furylamides into 1,6-dihydro-2H-pyridin-3-ones, which can then undergo further modifications, such as conjugate additions, to create stereocontrolled 2,5,6-trisubstituted piperidines. acs.org

Comparative Spectroscopic and Crystallographic Studies of Analogues

Comparative studies of structurally related analogues provide deep insights into structure-property relationships. Spectroscopic techniques like NMR and crystallographic methods are central to these comparisons.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and the dihedral angles between adjacent protons, respectively. acs.org By comparing the NMR data of a series of N-substituted piperidines, one can deduce the preferred conformation and the orientation of substituents. researchgate.net For example, in chair conformations, the coupling constants between axial-axial protons are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). rsc.org

Table 3: Illustrative Comparison of ¹H NMR Data for Piperidine Ring Protons This is an interactive table. You can sort and filter the data.

| Proton | Typical Chemical Shift (δ, ppm) in Chair Conformation | Typical Coupling Constants (J, Hz) | Notes |

|---|---|---|---|

| H-2, H-6 (axial) | ~2.5 - 3.0 | J(ax,ax) ≈ 10-13; J(ax,eq) ≈ 2-5 | Often deshielded by adjacent electronegative atoms or aromatic rings. |

| H-2, H-6 (equatorial) | ~3.0 - 3.5 | J(eq,ax) ≈ 2-5; J(eq,eq) ≈ 2-5 | |

| H-3, H-5 (axial) | ~1.5 - 2.0 | J(ax,ax) ≈ 10-13; J(ax,eq) ≈ 2-5 | |

| H-3, H-5 (equatorial) | ~1.8 - 2.5 | J(eq,ax) ≈ 2-5; J(eq,eq) ≈ 2-5 | |

| H-4 (axial) | ~2.0 - 2.5 | J(ax,ax) ≈ 10-13; J(ax,eq) ≈ 2-5 | Chemical shift is highly dependent on the C-4 substituent (e.g., =O vs. -OH). |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3,6-Triphenylpiperidin-4-ol |

| 2,3,6-Triphenyl-piperidin-4-one |

| N-Benzyl-4-piperidone |

| 1-(4-(piperidin-1-yl)phenyl)ethan-1-one |

| 4-Boc-piperidone |

| t(3)-Benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones |

| N-Nitroso-t(3)-benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones |

| 1,4-Dihydropyridines |

| 3-Aroyl azetidines |

| Furylamides |

| 1,6-Dihydro-2H-pyridin-3-ones |

Future Research Directions and Emerging Areas of Investigation

Development of Highly Efficient and Stereoselective Synthesis Methods for Complex Triphenylpiperidines

The synthesis of polysubstituted piperidines, particularly those with multiple stereocenters like 2,3,6-Triphenylpiperidin-4-ol, remains a significant challenge. Future research will undoubtedly focus on creating more efficient and stereocontrolled synthetic routes.

Current Landscape and Future Opportunities:

Existing methods for constructing trisubstituted piperidines often involve multi-step sequences. For instance, a diastereoselective synthesis of 2-phenyl-6-alkyl-3-aminopiperidines has been achieved through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov This approach allows for stereocontrol at the C-2, C-3, and C-6 positions through various strategies, including kinetic protonation and diastereoselective imine reduction. nih.gov However, these methods can be lengthy and may lack the desired atom economy.

Emerging strategies in catalytic asymmetric synthesis offer promising avenues for the construction of complex piperidines. acs.orgnih.gov For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to produce 3-substituted tetrahydropyridines from arylboronic acids and pyridine (B92270) derivatives, which can then be reduced to the corresponding piperidines. snnu.edu.cnnih.gov Future work could adapt such catalytic systems for the synthesis of tri- and tetrasubstituted piperidines, including triphenyl-substituted variants.

A key area for development will be the use of multicomponent reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.gov Radical-based (4+2) cycloaddition reactions are also emerging as a powerful tool for creating densely functionalized piperidines with high diastereoselectivity. nih.govresearchgate.netresearchgate.net

The table below summarizes potential future synthetic strategies for complex triphenylpiperidines based on current advancements.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | High enantioselectivity, broad functional group tolerance. snnu.edu.cnnih.gov | Catalyst development for polysubstituted systems. |

| Multicomponent Reactions | High efficiency and atom economy, rapid access to complexity. nih.gov | Control of multiple stereocenters. |

| Radical Cycloadditions | Access to densely substituted piperidines, metal-free conditions. nih.govresearchgate.netresearchgate.net | Regio- and stereoselectivity with bulky substituents. |

| C-H Functionalization | Direct introduction of functional groups, late-stage modification. nih.govresearchgate.net | Site-selectivity in the presence of multiple phenyl rings. |

Advanced Computational Modeling for Precise Prediction of Structure and Reactivity

The conformational flexibility of the piperidine (B6355638) ring, combined with the steric and electronic influence of the three phenyl groups and the hydroxyl group, makes predicting the three-dimensional structure and reactivity of this compound a complex task. Advanced computational modeling will be an indispensable tool in this endeavor.

Application of Computational Methods:

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful techniques for investigating the structural and electronic properties of piperidine derivatives. researchgate.net DFT calculations can provide insights into molecular geometry, electronic stability, and reactivity, while MD simulations can explore conformational behaviors and interactions in a simulated biological environment. researchgate.netnih.govpreprints.org

Future computational studies on this compound and its analogs could focus on:

Conformational Analysis: Determining the preferred chair and boat conformations and the orientation of the phenyl and hydroxyl substituents. This is crucial for understanding how the molecule might interact with biological targets.

Reactivity Prediction: Identifying the most reactive sites for chemical modification. For instance, DFT calculations can predict the acidity of the hydroxyl proton and the susceptibility of the C-H bonds to functionalization.

Spectroscopic Correlation: Predicting NMR and other spectroscopic data to aid in the characterization of newly synthesized derivatives.

The following table outlines the potential applications of different computational methods in the study of complex triphenylpiperidines.

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. researchgate.netnih.govpreprints.org | Stable conformers, bond lengths and angles, frontier molecular orbitals, reactivity indices. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. researchgate.netnih.gov | Conformational flexibility, solvent effects, binding dynamics with target molecules. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid method for large systems. | Detailed analysis of reaction mechanisms and enzyme-ligand interactions. |

Exploration of Novel Derivatization Strategies to Tune Chemical Properties

The functional groups present in this compound—the secondary amine, the hydroxyl group, and the aromatic rings—provide multiple handles for derivatization. Exploring novel strategies to modify these groups will be key to tuning the molecule's chemical and physical properties.

Avenues for Derivatization:

N-Functionalization: The piperidine nitrogen can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This can influence the molecule's basicity, lipophilicity, and biological activity.

O-Functionalization: The hydroxyl group can be converted into ethers, esters, or other functional groups to alter polarity and hydrogen bonding capabilities.

C-H Functionalization: Direct C-H functionalization of the piperidine ring or the phenyl groups represents a modern and efficient approach to creating new analogs. nih.govresearchgate.net Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidines. nih.gov

Aromatic Substitution: The phenyl rings can be functionalized through electrophilic aromatic substitution to introduce substituents that can modulate electronic properties and provide additional points for interaction with other molecules.

The table below details potential derivatization strategies and their expected impact on the properties of this compound.

| Derivatization Site | Reaction Type | Potential New Functional Groups | Impact on Properties |

| Piperidine Nitrogen | Alkylation, Acylation | Alkyl chains, amides, sulfonamides | Modulate basicity, lipophilicity, and steric bulk. |

| Hydroxyl Group | Etherification, Esterification | Ethers, esters, carbonates | Alter polarity, hydrogen bonding, and metabolic stability. |

| Piperidine Ring | C-H Functionalization | Alkyl, aryl, or heteroaryl groups | Introduce new pharmacophores and modify 3D shape. |

| Phenyl Rings | Electrophilic Substitution | Halogens, nitro groups, alkyl groups | Tune electronic properties and create new interaction sites. |

Structure-Based Design Principles for Modified Piperidine Scaffolds in Chemical Research

The three-dimensional arrangement of the substituents on the piperidine ring of this compound makes it an attractive scaffold for structure-based design. By systematically modifying the structure and evaluating the effects on its properties, researchers can develop principles for the rational design of new molecules with desired functions.

Applications in Chemical Research:

Medicinal Chemistry: The piperidine scaffold is a common motif in pharmaceuticals. nih.gov Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the discovery of new therapeutic agents. nih.gov The defined stereochemistry of the substituents will be crucial for optimizing interactions with biological targets.

Materials Science: Triphenyl-substituted aromatic compounds can exhibit interesting photophysical or electronic properties. Poly(aryl-piperidine)s have been investigated for use in anion exchange membranes for fuel cells. researchgate.net Derivatives of this compound could be explored as building blocks for new polymers or functional materials.

Catalysis: Chiral piperidine derivatives have been used as ligands in asymmetric catalysis. The rigid, sterically demanding framework of this compound could be exploited in the design of new catalysts for stereoselective transformations.

The following table provides an overview of potential research applications for modified piperidine scaffolds based on this compound.

| Research Area | Design Principle | Potential Application |

| Medicinal Chemistry | Optimize interactions with a biological target through SAR. nih.govnih.gov | Development of new drugs with improved potency and selectivity. |

| Materials Science | Create extended conjugated systems or self-assembling structures. | Design of novel organic electronic materials or functional polymers. researchgate.net |

| Asymmetric Catalysis | Utilize the chiral scaffold to create a stereoselective environment. | Development of new ligands for enantioselective chemical reactions. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural conformation of 2,3,6-Triphenylpiperidin-4-ol experimentally?

- Methodology : X-ray crystallography is the gold standard for resolving molecular geometry. For example, analogous piperidine derivatives (e.g., pyridones 4f and 4l in ) were structurally validated using single-crystal X-ray diffraction, which confirmed bond angles, stereochemistry, and substituent orientations. Pair this with spectroscopic techniques like / NMR to cross-validate proton environments and carbon frameworks. Computational methods (DFT calculations) can supplement experimental data to predict stability of conformers .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to piperidin-4-one handling protocols in ).

- Ventilation : Use fume hoods to avoid inhalation risks, as piperidine derivatives may release irritants under heat (e.g., STOT SE 3 hazards in ).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (see for analogous procedures). Always consult Safety Data Sheets (SDS) for compound-specific risks .

Q. How can the purity of synthesized this compound be assessed?

- Analytical Workflow :

Chromatography : Use HPLC with a C18 column and UV detection (e.g., 254 nm) to separate impurities. For example, highlights HPLC monitoring for a related piperidin-4-ol compound to ensure >95% purity.

Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.

Melting Point Analysis : Compare observed values with literature data to detect solvates or polymorphs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Approach :

- Solvent Screening : Systematically test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) under controlled temperatures.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solvent-polymer interactions.

- Crystallization Studies : Investigate polymorph formation (e.g., via slow evaporation vs. crash cooling), as seen in piperidine derivative studies ( ). Document batch-specific variations to identify experimental outliers .

Q. What strategies optimize the stereoselective synthesis of this compound?

- Synthetic Design :

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the 4-ol position.

- Protecting Groups : Temporarily block the hydroxyl group (e.g., with TBSCl) during phenyl group introductions to prevent side reactions.

- Kinetic Control : Adjust reaction temperature and solvent polarity to favor desired diastereomers. For example, achieved high yields for a similar compound by maintaining 15–30°C during key steps .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Workflow :

Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs or kinases).

QSAR Modeling : Train models on piperidine derivatives with known bioactivity (e.g., benzisoxazole-piperidine hybrids in ) to correlate substituent effects with potency.

ADMET Prediction : Employ SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Resolution Strategy :

- Controlled Degradation Studies : Replicate conditions (e.g., pH, temperature) from conflicting studies and monitor decomposition via LC-MS.

- Structural Probes : Use NMR (if fluorine substituents are present) or IR spectroscopy to track functional group integrity.

- Mechanistic Insights : Compare with stability data from analogous compounds (e.g., 4-hydroxypiperidine derivatives in ) to identify substituent-specific vulnerabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.